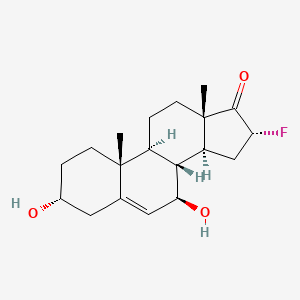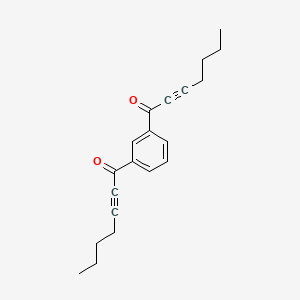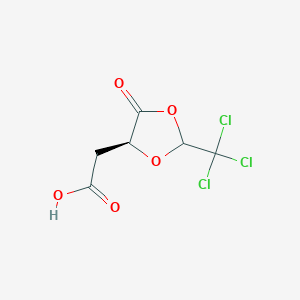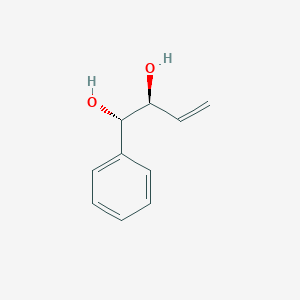
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is a chiral organic compound with the molecular formula C10H12O2. This compound is characterized by the presence of a phenyl group attached to the first carbon and hydroxyl groups on the first and second carbons of a butene chain. The (1S,2S) configuration indicates the specific stereochemistry of the molecule, which is important for its reactivity and interactions in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- can be achieved through several methods. One common approach involves the asymmetric dihydroxylation of 1-phenyl-1,3-butadiene using a chiral catalyst. This reaction typically employs osmium tetroxide (OsO4) as the oxidizing agent in the presence of a chiral ligand to ensure the desired stereochemistry. The reaction conditions often include a solvent such as tert-butyl alcohol and a co-oxidant like N-methylmorpholine N-oxide (NMO) to facilitate the dihydroxylation process.
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- may involve continuous flow processes to enhance efficiency and yield. For example, a biobased continuous flow strategy can be employed, where erythritol undergoes deoxydehydration (DODH) to produce 3-butene-1,2-diol, which is then further functionalized to introduce the phenyl group and achieve the desired stereochemistry .
Analyse Des Réactions Chimiques
Types of Reactions
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The double bond can be reduced to yield saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used to convert hydroxyl groups into tosylates, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of phenylbutane-1,2-dione.
Reduction: Formation of 1-phenylbutane-1,2-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butene-1,2-diol: Lacks the phenyl group, resulting in different reactivity and applications.
1-Phenyl-1,2-ethanediol: Similar structure but lacks the double bond, affecting its chemical behavior.
1-Phenyl-1,3-butadiene: Precursor in the synthesis but lacks hydroxyl groups.
Uniqueness
3-Butene-1,2-diol, 1-phenyl-, (1S,2S)- is unique due to its specific stereochemistry and the presence of both a phenyl group and hydroxyl groups. This combination imparts distinct reactivity and interactions, making it valuable in asymmetric synthesis and as a chiral building block in various applications .
Propriétés
Numéro CAS |
202589-95-5 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
(1S,2S)-1-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-2-9(11)10(12)8-6-4-3-5-7-8/h2-7,9-12H,1H2/t9-,10-/m0/s1 |
Clé InChI |
WIVMOHUVHFHFLN-UWVGGRQHSA-N |
SMILES isomérique |
C=C[C@@H]([C@H](C1=CC=CC=C1)O)O |
SMILES canonique |
C=CC(C(C1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
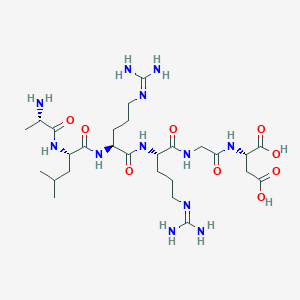
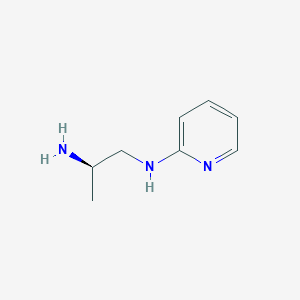
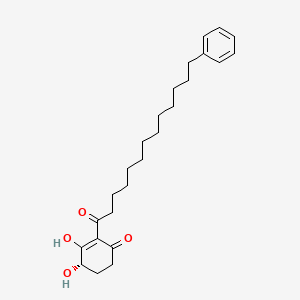
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
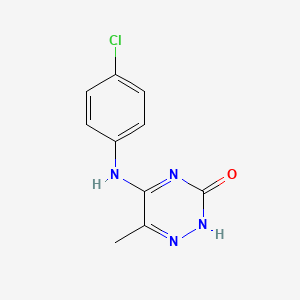
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
